molecular formula C13H9ClN2O4 B14805050 4-[(4-Chloro-3-nitro-phenylimino)-methyl]-benzene-1,2-diol

4-[(4-Chloro-3-nitro-phenylimino)-methyl]-benzene-1,2-diol

Cat. No.: B14805050
M. Wt: 292.67 g/mol
InChI Key: RYIRDTKDKFUHRR-UHFFFAOYSA-N
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Description

4-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to an imino-methyl linkage, which is further connected to a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol typically involves a multi-step process. One common method includes the condensation reaction between 4-chloro-3-nitroaniline and 2-hydroxybenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in an ethanol solvent under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: The benzenediol moiety can be oxidized to quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrophenyl) (phenyl)methanone
  • (4-氯-3-硝基苯基)(吡啶-4-基)甲酮

Uniqueness

4-{[(4-chloro-3-nitrophenyl)imino]methyl}-1,2-benzenediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various research fields .

Properties

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C13H9ClN2O4/c14-10-3-2-9(6-11(10)16(19)20)15-7-8-1-4-12(17)13(18)5-8/h1-7,17-18H

InChI Key

RYIRDTKDKFUHRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)O

Origin of Product

United States

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